molecular formula C21H20N6 B12244256 5-{4-[6-(2-Methylphenyl)pyridazin-3-yl]piperazin-1-yl}pyridine-2-carbonitrile

5-{4-[6-(2-Methylphenyl)pyridazin-3-yl]piperazin-1-yl}pyridine-2-carbonitrile

Cat. No.: B12244256
M. Wt: 356.4 g/mol
InChI Key: CYLGPHCRIWWLEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-{4-[6-(2-Methylphenyl)pyridazin-3-yl]piperazin-1-yl}pyridine-2-carbonitrile is a complex organic compound that belongs to the class of pyridazine derivatives. Pyridazine and its derivatives are known for their wide range of pharmacological activities, including antimicrobial, antidepressant, antihypertensive, anticancer, and various other biological activities .

Preparation Methods

The synthesis of 5-{4-[6-(2-Methylphenyl)pyridazin-3-yl]piperazin-1-yl}pyridine-2-carbonitrile typically involves multiple steps. One common method includes the reaction of 4-(2-Methylphenyl)pyridazin-3-amine with piperazine and pyridine-2-carbonitrile under specific reaction conditions. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the reaction .

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: It can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine and pyridine rings, using reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA).

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

5-{4-[6-(2-Methylphenyl)pyridazin-3-yl]piperazin-1-yl}pyridine-2-carbonitrile has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It has been studied for its potential antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including hypertension and depression.

    Industry: It is used in the development of agrochemicals and other industrial applications

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its pharmacological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar compounds include other pyridazine derivatives such as pyridazinone and pyridazine-based drugs. What sets 5-{4-[6-(2-Methylphenyl)pyridazin-3-yl]piperazin-1-yl}pyridine-2-carbonitrile apart is its unique structure, which imparts specific pharmacological properties. For example, its combination of pyridazine and piperazine rings makes it particularly effective in certain biological applications .

Properties

Molecular Formula

C21H20N6

Molecular Weight

356.4 g/mol

IUPAC Name

5-[4-[6-(2-methylphenyl)pyridazin-3-yl]piperazin-1-yl]pyridine-2-carbonitrile

InChI

InChI=1S/C21H20N6/c1-16-4-2-3-5-19(16)20-8-9-21(25-24-20)27-12-10-26(11-13-27)18-7-6-17(14-22)23-15-18/h2-9,15H,10-13H2,1H3

InChI Key

CYLGPHCRIWWLEL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2=NN=C(C=C2)N3CCN(CC3)C4=CN=C(C=C4)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.